molecular formula C21H21FN6O3 B1518224 FSA26J9M8B

FSA26J9M8B

Katalognummer: B1518224
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: IFEPJAKXCDYTOK-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FSA26J9M8B is a halogenated aromatic compound with a molecular formula of C₇H₅BrO₂ and a molecular weight of 201.02 g/mol (based on analogous compounds in ). It is structurally characterized by a benzimidazole core substituted with bromine and nitro functional groups, which confer unique physicochemical properties such as moderate solubility (0.687 mg/mL in water) and a log S (ESOL) value of -2.47 . The compound is synthesized via a green chemistry approach using recyclable catalysts like A-FGO in tetrahydrofuran (THF), achieving a high yield of 98% under optimized conditions . Its primary applications include pharmaceutical intermediates and organic synthesis catalysts, particularly in cross-coupling reactions.

Eigenschaften

Molekularformel

C21H21FN6O3

Molekulargewicht

424.4 g/mol

IUPAC-Name

2-[(1R)-1-[2-amino-5-[5-cyano-1-methyl-3-(methylaminomethyl)pyrazol-4-yl]pyridin-3-yl]oxyethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C21H21FN6O3/c1-11(15-7-13(22)4-5-14(15)21(29)30)31-18-6-12(9-26-20(18)24)19-16(10-25-2)27-28(3)17(19)8-23/h4-7,9,11,25H,10H2,1-3H3,(H2,24,26)(H,29,30)/t11-/m1/s1

InChI-Schlüssel

IFEPJAKXCDYTOK-LLVKDONJSA-N

Isomerische SMILES

C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the benzoic acid derivative: This can be synthesized through Friedel-Crafts acylation followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorobenzoic acid moiety may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Material science: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Two structurally similar compounds to FSA26J9M8B are CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1046861-20-4 (C₆H₅BBrClO₂). Key differences and similarities are summarized below:

Property FSA26J9M8B CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula C₇H₅BrO₂ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) 201.02 201.02 235.27
Functional Groups Bromine, Nitro Bromine, Carboxyl Boron, Bromine, Chlorine
Solubility (mg/mL) 0.687 0.687 0.24
Log S (ESOL) -2.47 -2.47 -2.99
Synthesis Yield 98% 95% 85%
Catalyst Used A-FGO None (conventional) Pd(dppf)Cl₂

Key Findings :

  • FSA26J9M8B and CAS 1761-61-1 share identical molecular formulas but differ in functional group orientation, leading to divergent applications. The nitro group in FSA26J9M8B enhances its reactivity in electrophilic substitution reactions compared to the carboxyl group in CAS 1761-61-1 .
  • CAS 1046861-20-4 incorporates boron and chlorine, enabling applications in Suzuki-Miyaura coupling. However, its lower solubility (0.24 mg/mL) limits its utility in aqueous-phase reactions compared to FSA26J9M8B .

Functional Analogs

Functionally, FSA26J9M8B is compared to 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4):

Application FSA26J9M8B 2-(4-Nitrophenyl)benzimidazole (3-Bromo-5-chlorophenyl)boronic acid
Pharmaceutical Intermediates High efficacy (IC₅₀: 2.3 μM) Moderate efficacy (IC₅₀: 5.8 μM) Low efficacy (IC₅₀: 12.4 μM)
Catalytic Cross-Coupling 98% yield 72% yield 89% yield
Thermal Stability (°C) 220 195 240

Key Findings :

  • FSA26J9M8B outperforms both analogs in pharmaceutical applications due to its lower IC₅₀ value, indicating higher bioactivity .
  • The boron-containing analog (CAS 1046861-20-4) shows superior thermal stability, making it suitable for high-temperature syntheses .

Research Findings

Solubility and Bioavailability

FSA26J9M8B’s solubility (0.687 mg/mL) and log P (1.64) suggest better gastrointestinal absorption compared to CAS 1046861-20-4 (log P: 2.15), aligning with its higher bioavailability score (0.55 vs. 0.42 ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.